
1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(1-Benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine is an organic compound characterized by its complex structure, which includes a benzothiophene moiety, a cyclopropyl group, and a diamine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine typically involves multiple steps:
Formation of Benzothiophene Intermediate: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and suitable carbonyl compounds.
Alkylation: The benzothiophene intermediate is then alkylated using a suitable alkyl halide to introduce the benzyl group.
Amine Introduction: The alkylated benzothiophene undergoes a reaction with cyclopropylamine and methylamine under controlled conditions to form the final diamine structure.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and automated processes are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Secondary or primary amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: May be explored for use in agrochemicals.
Wirkmechanismus
The mechanism of action of 1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can engage in π-π interactions, while the amine groups can form hydrogen bonds or ionic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-N-(1-Benzothiophen-3-ylmethyl)-2-N-methylpropane-1,2-diamine
- 1-N-(1-Benzothiophen-3-ylmethyl)-2-N-cyclopropylpropane-1,2-diamine
Uniqueness: 1-N-(1-Benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine is unique due to the presence of both cyclopropyl and methyl groups on the diamine, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2S/c1-12(18(2)14-7-8-14)9-17-10-13-11-19-16-6-4-3-5-15(13)16/h3-6,11-12,14,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKRALUCAHUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CSC2=CC=CC=C21)N(C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
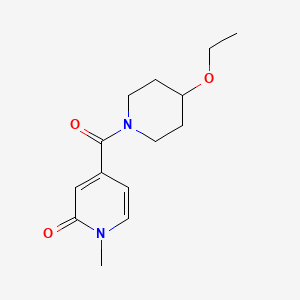
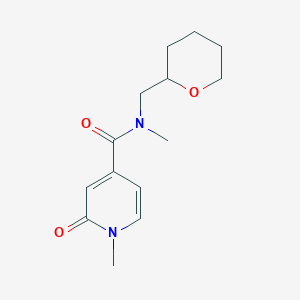
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide](/img/structure/B6628847.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide](/img/structure/B6628850.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide](/img/structure/B6628853.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6628856.png)
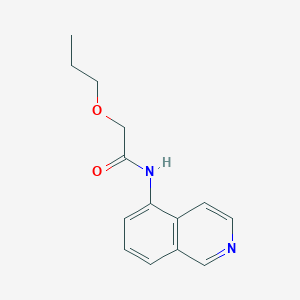
![2-[1-(2-Fluoro-4-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6628867.png)
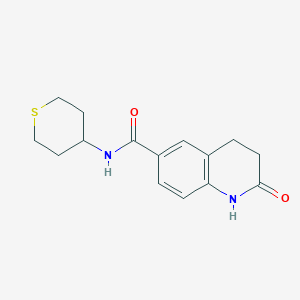
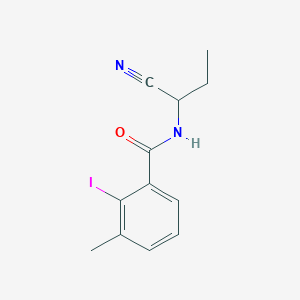
![3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one](/img/structure/B6628889.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)
![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)
